N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide
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Overview
Description
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidine ring, and a sulfonamide group
Mechanism of Action
Oxadiazoles
Oxadiazole rings are a class of heterocyclic compounds that have been widely studied due to their broad range of chemical and biological properties . They are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Oxan Group: The oxan (tetrahydropyran) group can be introduced via nucleophilic substitution reactions.
Formation of the Pyrrolidine Ring: This step often involves the cyclization of an appropriate amine precursor.
Sulfonamide Formation: The final step involves the reaction of the pyrrolidine derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-carboxamide
- N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-thiol
Uniqueness
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide and thiol analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4S/c17-21(18,16-5-1-2-6-16)13-9-11-14-12(15-20-11)10-3-7-19-8-4-10/h10,13H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDSLQRLIAFCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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